molecular formula C10H11BO4 B1420536 1-(4-Boronophenyl)cyclopropanecarboxylic acid CAS No. 1159489-46-9

1-(4-Boronophenyl)cyclopropanecarboxylic acid

Cat. No. B1420536
M. Wt: 206 g/mol
InChI Key: PUBSPRJVEBBDPX-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)cyclopropanecarboxylic acid” is a chemical compound with the empirical formula C10H9BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Physical and Chemical Properties This compound is a solid . Its molecular weight is 241.08 . The InChI key is BYJIXWOWTNEVFO-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-(4-Boronophenyl)cyclopropanecarboxylic acid is involved in the synthesis of boronic acids, which are pivotal in medicinal chemistry and organic synthesis. A study highlighted the electrochemical borylation of carboxylic acids to produce boronic acids, emphasizing the simplicity and broad applicability of this method, including in the synthesis of complex polycyclopropane natural products like jawsamycin (Barton et al., 2021). Another research demonstrated the synthesis of 4-dihydroxyborylphenyl analogues of 1-aminocyclobutanecarboxylic acids, which might be potential agents for boron neutron capture therapy, a targeted radiotherapeutic technique (Srivastava et al., 1999).

Organic Synthesis and Catalysis

In organic synthesis, 1-(4-Boronophenyl)cyclopropanecarboxylic acid derivatives play a significant role. Studies have demonstrated their use in ring-opening reactions under metal-free conditions, indicating their importance in creating complex organic molecules (Ortega et al., 2016). Furthermore, the synthesis of diastereomerically pure 1-aminocyclopropylphosphonic acids, derived from 1-aminocyclopropanecarboxylic acid, underscores the compound's utility in creating bioactive molecules with potential enzyme inhibitory activities (Groth et al., 1993).

Biocatalysis and Enantioselective Synthesis

The compound's derivatives have been used in biocatalytic processes for the asymmetric synthesis of essential pharmacophoric units, demonstrating their relevance in drug development. For instance, a study utilized Sphingomonas aquatilis in the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key intermediate in hepatitis C virus protease inhibitors (Zhu et al., 2018).

Boronic Acid Catalysis

1-(4-Boronophenyl)cyclopropanecarboxylic acid is related to boronic acid chemistry, which is integral in various chemical reactions, including catalysis, molecular recognition, and assembly. The discovery of new boronic acid catalysis, enabling reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, showcases the compound's role in advancing organic synthesis and medicinal chemistry (Hashimoto et al., 2015).

Safety And Hazards

The safety information provided by Sigma-Aldrich indicates that this compound is classified as a combustible solid . It does not have a flash point .

properties

IUPAC Name

1-(4-boronophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4,14-15H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBSPRJVEBBDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675259
Record name 1-(4-Boronophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Boronophenyl)cyclopropanecarboxylic acid

CAS RN

1159489-46-9
Record name 1-(4-Boronophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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